REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8](=[O:9])[C:2]1=2.Cl.[NH2:11]O.CC([O-])=O.[Na+]>CO>[S:1]1[C:2]2[C:8](=[O:9])[NH:11][CH2:7][CH2:6][C:3]=2[CH:4]=[CH:5]1 |f:1.2,3.4|
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)CCC2=O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.365 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Remove the organic solvent in vacuo
|
Type
|
ADDITION
|
Details
|
treat the residue with EtOAc (60 mL)
|
Type
|
FILTRATION
|
Details
|
Filter through silica gel
|
Type
|
WASH
|
Details
|
wash with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
Treat the residue with PPA (30 g)
|
Type
|
STIRRING
|
Details
|
with occasional stirring over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
EXTRACTION
|
Details
|
Extract with CH2Cl2 (3×150 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with 0.1 M NaOH (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the material by chromatography
|
Type
|
WASH
|
Details
|
eluting with 75% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C(NCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.521 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |